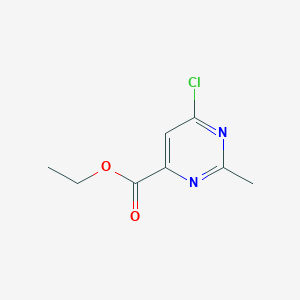

Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-7(9)11-5(2)10-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRWXFDWTJXLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856079 | |

| Record name | Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744253-37-0 | |

| Record name | Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. This pyrimidine derivative is a valuable heterocyclic building block, primarily utilized as a versatile intermediate in the synthesis of complex bioactive molecules. Its utility stems from the strategically placed reactive chloro-group, which allows for facile derivatization.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉ClN₂O₂[1][2] |

| Molecular Weight | 200.62 g/mol [1][3][4] |

| CAS Number | 744253-37-0[2] |

| Appearance | Off-white to pale yellow solid (predicted) |

| Canonical SMILES | CCOC(=O)C1=CC(=NC(=N1)C)Cl[3] |

| InChIKey | BYRWXFDWTJXLBT-UHFFFAOYSA-N[1] |

Strategic Synthesis: A Rationale-Driven Approach

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry. For the target compound, a robust and logical two-step approach is proposed, starting from readily available commercial reagents. This pathway involves a condensation reaction to construct the pyrimidine core, followed by a chlorination step.

Causality of the Synthetic Design: The chosen strategy is predicated on reliability and efficiency. The initial condensation of an amidine with a β-dicarbonyl equivalent is a classic and high-yielding method for forming the pyrimidine ring. The subsequent conversion of a hydroxyl group to a chloro group using phosphoryl chloride (POCl₃) is a standard, nearly quantitative transformation for heteroaromatic systems, providing the desired reactive handle for further chemistry.

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂).

-

Reaction Initiation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.

-

Condensation: Add acetamidine hydrochloride (1.0 eq) to the reaction mixture in one portion.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the mixture with concentrated hydrochloric acid until the pH is ~6-7, which will cause the product to precipitate.

-

Isolation: Filter the resulting solid, wash with cold water and then a small amount of cold ethanol to remove impurities. Dry the white solid under vacuum. This intermediate is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, charge a round-bottom flask with the dried Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate (1.0 eq) from the previous step.

-

Chlorination: Carefully add phosphoryl chloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The solution should become clear.

-

Removal of Excess Reagent: After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This must be done slowly in a fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate to yield the final product as a crystalline solid.

Comprehensive Characterization: Structure Elucidation and Purity Verification

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Caption: Standard workflow for the characterization of the final product.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Samples are typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.[5]

Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 | Singlet | 1H | C5-H (pyrimidine) | Aromatic proton in an electron-deficient ring. |

| ~4.45 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~2.75 | Singlet | 3H | C2-CH₃ | Methyl group attached to the pyrimidine ring. |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C =O | Carbonyl carbon of the ethyl ester.[6] |

| ~165.0 | C 2-CH₃ | Pyrimidine carbon attached to the methyl group and two nitrogens. |

| ~162.0 | C 6-Cl | Pyrimidine carbon attached to the chlorine atom. |

| ~158.0 | C 4-COOEt | Pyrimidine carbon attached to the carboxylate group. |

| ~120.0 | C 5-H | Pyrimidine carbon bearing a hydrogen atom. |

| ~62.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~25.0 | C2-CH₃ | Methyl carbon attached to the ring. |

| ~14.0 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

Expected Data (Electron Impact, EI)

| m/z | Assignment | Rationale |

| 200/202 | [M]⁺ | Molecular ion peak. The 3:1 intensity ratio of the two peaks is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[1] |

| 172/174 | [M - CO]⁺ | Loss of carbon monoxide from the ester. |

| 155/157 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical, a common fragmentation for ethyl esters.[7] |

| 127 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide. |

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Representative Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2980 | Medium | C-H stretch (alkyl) | C-H bonds of the methyl and ethyl groups.[8] |

| ~1735 | Strong | C=O stretch (ester) | Characteristic strong absorption for an ester carbonyl group.[9] |

| ~1580, 1550 | Strong-Medium | C=N, C=C stretch | Aromatic ring stretches of the pyrimidine core. |

| ~1250 | Strong | C-O stretch (ester) | Asymmetric C-O-C stretch of the ester. |

| ~780 | Medium | C-Cl stretch | Carbon-chlorine bond stretch. |

Safety and Handling

All chemical manipulations should be performed by trained personnel in a well-equipped laboratory.

-

Hazard Identification: While specific data for this compound is limited, related chloropyrimidines are classified as irritants to the skin, eyes, and respiratory system.[10] Some are harmful if swallowed and toxic to aquatic life.[11] Assume this compound has similar properties.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: All operations, especially those involving phosphoryl chloride (POCl₃) and heating, must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors and fumes.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a key intermediate. Its value lies in the reactivity of the C6-chloro substituent.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the modular synthesis of diverse libraries of compounds.[12]

-

Amination: Reaction with primary or secondary amines introduces substituted amino groups, a common feature in kinase inhibitors and other targeted therapies.[13][14]

-

Thiolation: Reaction with thiols provides access to sulfur-containing pyrimidines.

-

Alkoxylation: Reaction with alkoxides can introduce ether linkages.

-

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds and the synthesis of more complex scaffolds.[15]

The ability to easily modify the C6 position makes this compound a valuable starting point for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This guide outlines a logical and reliable pathway for the synthesis of this compound. The detailed characterization data provides a benchmark for researchers to verify the structure and purity of their synthesized material. By understanding the chemistry and handling of this versatile intermediate, scientists can effectively leverage its reactivity to accelerate the discovery and development of novel chemical entities.

References

- Supporting Information - The Royal Society of Chemistry. (URL: )

- SAFETY D

- Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)

- SAFETY D

- ETHYL 2,4-DICHLORO-6-METHYLPYRIDINE-3-CARBOXYLATE(86129-63-7) 1H NMR spectrum - ChemicalBook. (URL: )

- ETHYL 2-CHLORO-6-METHYLPYRIMIDINE-4-CARBOXYLATE - Safety D

- Ethyl 2-chloro-6-methylpyridine-4-carboxyl

- Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxyl

- Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem. (URL: )

- Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)

- Ethyl 6-chloropyrimidine-4-carboxylate | C7H7ClN2O2 | CID 22756838 - PubChem. (URL: )

- NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC - PubMed Central. (URL: )

- Ethyl 6-chloro-2-(methylthio)

- CAS RN 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate | MFCD17215889 - Hoffman Fine Chemicals. (URL: )

- Crystal structure of ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl) - NIH. (URL: )

- Ethyl 6-chloro-2-methylpyrimidine-4-carboxyl

- Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)

- Table of Characteristic IR Absorptions. (URL: )

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates - ResearchG

- Functionlization and Heteroannelation of Ethyl 2-(4'-Chlorophenyl)

- ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | CAS# 265328-14-1 | MFCD00662808 | BB-4003149 - Hit2Lead. (URL: )

- Ethyl 6-chloro-2-methylpyrimidine-4-carboxyl

- 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxyl

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P

- Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific

- 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide - PubChem. (URL: )

- 2-((6-Chloro-2-methylpyrimidin-4-yl)amino) - BLDpharm. (URL: )

- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates - ResearchG

- Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups - PubMed - NIH. (URL: )

- The C-13 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's Chemistry. (URL: )

Sources

- 1. PubChemLite - this compound (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound [myskinrecipes.com]

- 3. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C16H13Cl2N5OS | CID 11269410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 302964-08-5|2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 15. Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Crystal Structure of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine scaffolds are fundamental heterocyclic motifs in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, dictates many of a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure of ethyl 6-chloro-2-methylpyrimidine-4-carboxylate and its derivatives. While the specific crystal structure of the parent compound is not publicly available, this document synthesizes data from closely related analogues to infer its likely structural characteristics, intermolecular interactions, and crystal packing. Furthermore, it details the experimental methodologies required for the synthesis, crystallization, and structural elucidation of this important class of molecules, offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of nucleic acids—the building blocks of life—and is a privileged scaffold in drug design. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substituents on the pyrimidine ring play a crucial role in modulating this activity. Specifically, the presence of a chlorine atom, a methyl group, and an ethyl carboxylate ester, as in this compound, offers multiple points for chemical modification and interaction with biological targets.

Understanding the solid-state structure of these molecules is paramount. The crystal packing, driven by a network of non-covalent interactions, influences the material's properties and, consequently, its suitability as a pharmaceutical agent. Single-crystal X-ray diffraction is the definitive technique for determining these intricate three-dimensional structures.

Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through various established synthetic routes in organic chemistry. A common approach involves the condensation of a β-keto ester with an appropriate amidine or urea derivative, followed by chlorination.

General Synthetic Protocol

A plausible synthetic route to the title compound and its analogues is outlined below. This protocol is a generalized procedure based on the synthesis of similar pyrimidine derivatives.

Step-by-step Methodology:

-

Reaction Setup: To a solution of a suitable β-keto ester (e.g., ethyl acetoacetate) and a substituted amidine in an appropriate solvent like ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).

-

Reaction Execution: The reaction mixture is typically stirred at reflux for several hours to facilitate the cyclization and formation of the pyrimidine ring.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pyrimidinone intermediate.

-

Chlorination: The pyrimidinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chloro group at the 6-position. This reaction is often carried out at elevated temperatures.

-

Final Purification: The excess POCl₃ is carefully quenched, and the product is extracted and purified by recrystallization to obtain the final this compound derivative.

Crystallization Techniques for X-ray Quality Crystals

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. Several techniques can be employed for small organic molecules like pyrimidine derivatives.

-

Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. The choice of solvent is critical and can influence crystal growth and morphology.

-

Vapor Diffusion: This technique is particularly effective for small quantities of material. A solution of the compound is placed in a small, open vial, which is then placed inside a larger sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution of the compound at a higher temperature is slowly cooled, leading to crystallization.

The choice of solvent or solvent system is crucial and often determined empirically. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures thereof.

X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and placed in an X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Structural Analysis of this compound Derivatives

While the crystal structure of the title compound is not available, we can infer its key structural features by analyzing closely related tetrahydropyrimidine derivatives whose structures have been determined.

Molecular Conformation

In related tetrahydropyrimidine structures, the six-membered ring often adopts a flattened envelope or sofa conformation. The aromatic nature of the target molecule, this compound, would dictate a planar pyrimidine ring. The ethyl carboxylate group is likely to be nearly coplanar with the pyrimidine ring to maximize conjugation. The orientation of this group will be influenced by steric hindrance from the adjacent methyl group.

Intermolecular Interactions

The crystal packing of pyrimidine derivatives is typically governed by a network of weak intermolecular interactions.

-

Hydrogen Bonding: In the absence of strong hydrogen bond donors like N-H groups (as is the case in the fully aromatic target molecule), weaker C-H···O and C-H···N interactions are expected to play a significant role in the crystal packing. The carbonyl oxygen of the ethyl carboxylate group and the nitrogen atoms of the pyrimidine ring are likely to act as hydrogen bond acceptors.

-

Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as an oxygen or nitrogen atom of a neighboring molecule. Halogen bonds are highly directional and can be a significant structure-directing force.

-

π-π Stacking: The aromatic pyrimidine rings are likely to engage in π-π stacking interactions, where the rings are arranged in either a face-to-face or an offset fashion. These interactions contribute significantly to the stability of the crystal lattice.

Caption: Potential Intermolecular Interactions in the Crystal Lattice.

Crystallographic Data of a Related Derivative

To provide a concrete example, the crystallographic data for a related compound, ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is presented below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄Cl₂N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.550(3) |

| b (Å) | 9.426(3) |

| c (Å) | 11.547(4) |

| α (°) | 103.198(4) |

| β (°) | 98.085(4) |

| γ (°) | 104.099(4) |

| Volume (ų) | 759.0(5) |

| Z | 2 |

Table 1: Crystallographic data for a related tetrahydropyrimidine derivative.

In this structure, the molecules are linked by pairs of N-H···O hydrogen bonds, forming inversion dimers. These dimers are further connected into ribbons and sheets through other hydrogen bonding interactions. This highlights the importance of hydrogen bonding in directing the crystal packing of such systems.

Conclusion and Future Directions

The crystal structure of this compound derivatives is of significant interest to the pharmaceutical and materials science communities. While the precise structure of the parent aromatic compound remains to be determined, analysis of its close analogues provides a strong foundation for understanding its likely molecular conformation and solid-state packing. The interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions is expected to be the defining feature of its crystal structure.

Future work should focus on the successful synthesis and crystallization of this compound to enable its definitive structural elucidation by single-crystal X-ray diffraction. This would provide invaluable data for computational modeling, structure-activity relationship studies, and the rational design of new pyrimidine-based therapeutic agents with optimized solid-state properties.

References

-

Barakat, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17187-17201. Available at: [Link]

-

Bharanidharan, S., et al. (2015). Crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o534–o535. Available at: [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), m23–m24. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

-

Mohan, C. D., et al. (2015). Crystal structure of ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o497–o498. Available at: [Link]

-

Bharanidharan, S., et al. (2016). Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. Structural Chemistry & Crystallography Communication, 1(1:10). Available at: [Link]

-

Threlfall, T. L., & Gelbrich, T. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1861. Available at: [Link]

-

Kilpatrick, K. C., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), 821–825. Available at: [Link]

- Palmer, R. A., et al. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopy

An In-depth Technical Guide to Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to interact with various biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel bioactive molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted and inferred from data on closely related analogues and computational models.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉ClN₂O₂ | PubChemLite[1] |

| Molecular Weight | 200.62 g/mol | ChemScene[2] |

| Monoisotopic Mass | 200.03525 Da | PubChemLite[1] |

| Appearance | Predicted to be a solid at room temperature. | Inferred from related compounds |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |

| Predicted XlogP | 2.1 | PubChemLite[1] |

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis

A likely precursor for this synthesis would be 2-methyl-4-hydroxy-pyrimidine-6-carboxylic acid ethyl ester, which can then be chlorinated.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl malonate.

-

To this stirred solution, add acetamidine hydrochloride.

-

Reflux the reaction mixture for several hours.

-

After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate.

Step 2: Synthesis of this compound

-

To a flask containing phosphorus oxychloride (POCl₃), add Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate portion-wise with stirring.

-

Heat the reaction mixture under reflux for a few hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the electrophilic nature of the pyrimidine ring, enhanced by the presence of the chloro and carboxylate substituents.

1. Nucleophilic Aromatic Substitution (SₙAr) at the 6-position:

The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. The pyrimidine ring's nitrogen atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack. This reaction is a cornerstone for the diversification of this scaffold.

Caption: General scheme for Nucleophilic Aromatic Substitution.

Causality behind Experimental Choices:

-

Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines, alcohols, and thiols. The choice depends on the desired final product. For instance, reaction with an amine will introduce an amino group, a common pharmacophore.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, which can solvate the cation of the nucleophilic salt and enhance the nucleophilicity of the anion. Heating is often required to drive the reaction to completion. The presence of a non-nucleophilic base (e.g., diisopropylethylamine) is often necessary when using amine nucleophiles to neutralize the HCl generated during the reaction.

Self-Validating System:

The progress of the SₙAr reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product. The final product can be characterized by spectroscopic methods such as NMR and Mass Spectrometry to confirm the substitution.

2. Hydrolysis of the Ester Group:

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used for further functionalization, such as amide bond formation.

Caption: Hydrolysis of the ethyl ester.

Causality behind Experimental Choices:

-

Basic Hydrolysis (Saponification): This is often preferred as it is typically faster and less prone to side reactions on the pyrimidine ring. A solution of sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF is commonly used.

-

Acidic Hydrolysis: Strong acids like HCl or H₂SO₄ can also be used, but harsher conditions (higher temperatures, longer reaction times) may be required.

Self-Validating System:

The completion of the hydrolysis can be monitored by TLC, where the carboxylic acid product will have a significantly different Rf value than the starting ester. The formation of the carboxylic acid can be confirmed by the disappearance of the characteristic ethyl group signals in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal.

Potential Applications in Drug Development

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural features of this compound make it an attractive starting material for the synthesis of potential therapeutic agents.

-

Anticancer Agents: Many pyrimidine-based compounds have been developed as anticancer drugs, often by targeting kinases or other enzymes involved in cell proliferation and survival. The chloro and ester functionalities of this molecule provide handles for the introduction of various pharmacophores to modulate the activity and selectivity towards specific cancer targets.

-

Antimicrobial Agents: The pyrimidine nucleus is found in several antimicrobial drugs. By modifying the substituents on the ring, it is possible to develop novel compounds with activity against a range of bacteria and fungi.

-

Anti-inflammatory Agents: Pyrimidine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) or various kinases involved in inflammatory signaling pathways.

The versatility of the SₙAr and ester hydrolysis reactions allows for the generation of a library of diverse compounds from this compound for screening against various biological targets.

Safety and Handling

Conclusion

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery. Its reactivity, primarily centered on nucleophilic substitution of the chlorine atom and transformations of the ester group, provides a versatile platform for the creation of diverse molecular architectures. While specific experimental data for this compound is limited, this guide provides a solid foundation based on the established principles of pyrimidine chemistry for its synthesis, handling, and utilization in the development of novel therapeutic agents. Further research to fully characterize this compound and explore its synthetic utility is warranted.

References

-

PubChemLite. This compound (C8H9ClN2O2). Available from: [Link]

-

PubChem. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Available from: [Link]

Sources

A Comprehensive Technical Guide to Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. This document will delve into its chemical identity, synthesis, reactivity, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Nomenclature

The IUPAC name for the topic compound is This compound . This name is derived from the core heterocyclic structure, a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.[1] The substituents are numbered according to the standard rules of IUPAC nomenclature for heterocyclic compounds.[2][3]

Molecular Structure

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a chloro group at position 6, a methyl group at position 2, and an ethyl carboxylate group at position 4.

| Property | Value |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| Canonical SMILES | CCOC(=O)c1cc(nc(n1)C)Cl |

| InChI Key | InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-7(9)11-5(2)10-6/h4H,3H2,1-2H3 |

Synthesis of this compound

The synthesis of functionalized pyrimidines is a cornerstone of heterocyclic chemistry, with various methods developed to construct this important scaffold.[4] A plausible and efficient route for the synthesis of this compound involves a cyclocondensation reaction followed by chlorination.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the pyrimidine ring to reveal simpler, commercially available starting materials. The key disconnection would be at the N1-C2 and N3-C4 bonds, leading back to an amidine and a β-ketoester derivative.

Caption: Retrosynthetic analysis for this compound.

Proposed Synthesis Pathway

A robust synthesis can be envisioned in two primary steps:

-

Step 1: Cyclocondensation to form the pyrimidine core. The reaction of acetamidine with a suitable β-dicarbonyl compound, such as diethyl 2-acetylmalonate, in the presence of a base will yield the corresponding hydroxypyrimidine.

-

Step 2: Chlorination of the hydroxypyrimidine. The resulting ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate can then be converted to the target compound by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate

-

To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add acetamidine hydrochloride and diethyl 2-acetylmalonate.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

-

To a flask containing ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate, add phosphorus oxychloride.

-

Heat the mixture under reflux for a few hours.

-

After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is poured onto crushed ice with vigorous stirring.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the electrophilic pyrimidine ring, the reactive chloro substituent, and the ester moiety.

Nucleophilic Aromatic Substitution

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The presence of the chloro group at the 6-position provides a reactive site for nucleophilic aromatic substitution (SNAr) reactions.[5][6][7] This allows for the introduction of a wide range of substituents, making this compound a versatile intermediate.[8]

Common nucleophiles that can displace the chloro group include:

-

Amines (primary and secondary)

-

Alcohols (alkoxides)

-

Thiols (thiolates)

-

Azides

The reactivity of the chloro group can be influenced by the electronic nature of the other substituents on the pyrimidine ring.

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Reactions of the Ester Group

The ethyl carboxylate group can undergo typical ester reactions, such as:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines to form amides.

-

Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.

These transformations further enhance the synthetic utility of this scaffold.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[9][10][11][12][13] this compound serves as a valuable starting material for the synthesis of novel therapeutic agents.

Kinase Inhibitors

The pyrimidine core is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. The ability to introduce various substituents at the 6-position via nucleophilic substitution allows for the fine-tuning of binding interactions with the target kinase.

Antimicrobial Agents

Substituted pyrimidines have shown significant potential as antibacterial and antifungal agents.[11] The introduction of different functional groups can lead to compounds with improved potency and a broader spectrum of activity.

Other Therapeutic Areas

The versatility of the pyrimidine scaffold extends to other therapeutic areas, including antiviral, anti-inflammatory, and central nervous system (CNS) active agents.[11][12]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the aromatic proton on the pyrimidine ring (a singlet). The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The chemical shifts of the pyrimidine ring carbons will be characteristic of this heterocyclic system.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (200.62 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro and ester functionalities provide a gateway to a diverse array of more complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical nature, synthesis, and potential, underscoring its importance for researchers in the field of drug discovery.

References

-

ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

-

Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link]

-

GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

-

Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

-

National Center for Biotechnology Information. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available from: [Link]

-

Worldofchemicals.com. Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Available from: [Link]

-

National Center for Biotechnology Information. Recent medicinal approaches of novel pyrimidine analogs: A review. Available from: [Link]

-

ResearchGate. General reaction for the synthesis of multifunctionalized pyrimidine derivatives. Available from: [Link]

-

Royal Society of Chemistry. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. Available from: [Link]

-

SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link]

-

Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. Synthesis, characterization and biological evaluation of substituted pyrimidines. Available from: [Link]

-

Royal Society of Chemistry. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

-

ResearchGate. Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. Available from: [Link]

-

MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

-

Wikipedia. Pyrimidine. Available from: [Link]

-

ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available from: [Link]

-

Chemistry Stack Exchange. IUPAC naming of purines and pyrimidines. Available from: [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

-

Taylor & Francis Online. Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Available from: [Link]

-

IUPAC. pyrimidine bases (P04958). Available from: [Link]

-

ResearchGate. Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. Available from: [Link]

-

IUPAC. Text. Available from: [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. zenodo.org [zenodo.org]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. growingscience.com [growingscience.com]

- 14. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

Navigating the Synthetic Landscape of Ethyl Chloro-Methylpyrimidine Carboxylates: A Technical Guide for Drug Discovery Professionals

An In-depth Guide to Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS No. 265328-14-1)

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatile structure allows for a high degree of functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Within this vast chemical space, substituted pyrimidine carboxylates serve as critical building blocks for the synthesis of complex bioactive molecules.

Therefore, to provide a technically sound and practically useful resource, this guide will focus on the synthesis, properties, and applications of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate . The principles and methodologies discussed herein are broadly applicable to the synthesis of other substituted pyrimidine carboxylates and will be of significant value to researchers, scientists, and drug development professionals working in this area.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. These parameters influence reactivity, solubility, and pharmacokinetic behavior. The key properties of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 265328-14-1 | [1] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1] |

| Molecular Weight | 200.62 g/mol | |

| Appearance | Solid | |

| Synonyms | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, ethyl 2-chloro-4-methylpyrimidine-6-carboxylate | [1] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. The strategic choice of starting materials and reaction conditions is paramount to achieving the desired regioselectivity and yield.

Synthetic Workflow Overview

The following diagram illustrates a generalized and plausible synthetic route to Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate. This pathway is based on established principles of pyrimidine synthesis.

Sources

An In-depth Technical Guide to Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug discovery. The pyrimidine nucleus is a fundamental component of nucleic acids and many biologically active molecules, making its derivatives prime candidates for therapeutic development. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, analytical characterization, potential applications, and safety considerations for this specific compound, serving as a critical resource for researchers engaged in its use.

Part 1: Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in a research setting. These properties dictate its behavior in chemical reactions, its solubility, and its appropriate handling and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₂ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| CAS Number | 744253-37-0 | N/A |

| Appearance | Solid (predicted) | N/A |

| Predicted XlogP | 2.1 | [1] |

| Monoisotopic Mass | 200.03525 Da | [1] |

Part 2: Synthesis and Reactivity

Hypothetical Synthetic Pathway

A logical synthetic route would likely begin with the condensation of ethyl acetoacetate with acetamidine to form the pyrimidinone core, followed by a chlorination step.

Caption: Plausible synthetic route to the target compound.

Experimental Protocol (Exemplary)

The following is a generalized protocol based on common pyrimidine syntheses and should be adapted and optimized for the specific target molecule.

-

Condensation: To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), an equimolar amount of acetamidine hydrochloride and a base (e.g., sodium ethoxide) are added. The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a weak acid and the precipitated solid is filtered, washed, and dried to yield the intermediate pyrimidinone.

-

Chlorination: The dried intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with gentle heating.

-

Final Purification: After the reaction is complete, the excess POCl₃ is carefully quenched with ice water. The resulting precipitate, this compound, is filtered, washed thoroughly with water, and purified, typically by recrystallization or column chromatography.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups: the chloro substituent, the ester, and the pyrimidine ring itself.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is central to the use of this compound as a building block for more complex molecules.[2]

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide bond formation.

-

Ring Transformations: Under certain conditions, the pyrimidine ring can undergo rearrangements or be used in cycloaddition reactions.

Caption: Key reaction pathways for the target compound.

Part 3: Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.[3]

Spectroscopic Analysis (Predicted)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and a singlet for the pyrimidine ring proton. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine and the ester group.

-

¹³C NMR: Signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl and methyl groups are expected.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1600 cm⁻¹ region), and C-Cl stretching.[4]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would likely provide good separation. UV detection at a wavelength where the pyrimidine ring absorbs (e.g., around 254-275 nm) would be appropriate.[5]

-

Gas Chromatography (GC): Due to its predicted volatility, GC could also be a suitable technique for purity analysis, likely coupled with a mass spectrometer (GC-MS) for definitive identification.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6][7] The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of a diverse range of potential therapeutic agents.

Potential Therapeutic Areas

-

Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, are based on pyrimidine scaffolds. The chloro-substituent on this molecule provides a convenient point for the introduction of various amine-containing side chains to target the ATP-binding site of kinases.

-

Antimicrobial Agents: Chloropyrimidines have been identified as a class of compounds with potential antimicrobial and antimycobacterial activity.[8][9] The title compound could serve as a precursor for novel antibiotics.

-

Anti-inflammatory and Analgesic Agents: Pyrimidine derivatives have also been explored for their anti-inflammatory and analgesic properties.[7]

Caption: Role in a typical drug discovery workflow.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its versatile reactivity, centered on the nucleophilic displacement of the chloro group and modification of the ester functionality, allows for the creation of diverse molecular libraries. While specific experimental data for this exact compound is limited in the public domain, its properties and reactivity can be confidently inferred from the extensive literature on related pyrimidine derivatives. This guide provides a solid foundation for researchers to safely handle, characterize, and strategically employ this compound in their research endeavors, particularly in the quest for novel therapeutic agents.

References

- The Royal Society of Chemistry. (n.d.).

-

PubChemLite. (n.d.). This compound (C8H9ClN2O2). PubChemLite. Retrieved from [Link]

-

Patil, S., et al. (2022). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Retrieved from [Link]

-

MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Retrieved from [Link]

-

Agarwal, N., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-chloropyrimidine-4-carboxylate. PubChem. Retrieved from [Link]

-

ResearchGate. (2021). Chloropyrimidines as a New Class of Antimicrobial Agents. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Publications. Retrieved from [Link]

-

PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. Retrieved from [Link]

-

PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). SYNTHESIS OF CHLORINATED PYRIMIDINES. Google Patents.

-

PubMed Central. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). WO 03/080605 A1. Google Patents.

- Google Patents. (n.d.). ( 12 ) United States Patent. Google Patents.

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.

-

PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Palacký University Olomouc. Retrieved from [Link]

-

Mendeleev Communications. (2001). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications. Retrieved from [Link]

-

ResearchGate. (2020). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

MDPI. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Retrieved from [Link]

-

PubMed Central. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate, 97% Purity, C8H9ClN2O2, 250 mg. CP Lab Safety. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. PubChem. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pyrimidine Core Reimagined: A Technical Guide to the Biological Activity of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleobases essential for life.[1][2] Its inherent ability to interact with biological targets has led to the development of a wide array of therapeutics, from antiviral and anticancer agents to cardiovascular and central nervous system drugs.[2][3] The versatility of the pyrimidine scaffold lies in its susceptibility to chemical modification at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[4] This guide delves into a specific, yet highly promising, class of pyrimidine derivatives: analogs of Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. We will explore their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound and its analogs typically involves a multi-step process, often starting from readily available precursors. A common approach is the condensation of a β-ketoester with an amidine, followed by chlorination. The reactivity of the chloro and ester functionalities provides convenient handles for further derivatization, enabling the creation of diverse analog libraries.

A general synthetic route is outlined below:

Caption: Generalized synthetic scheme for this compound analogs.

Biological Activities: A Multifaceted Pharmacophore

Analogs of this compound have demonstrated a broad spectrum of biological activities, with anticancer, antimicrobial, and kinase inhibitory effects being the most prominent.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology.[5] The introduction of a chlorine atom at the 6-position of the pyrimidine ring has been a key strategy in the development of novel cytotoxic agents.[6] For instance, various 6-chloropyrido[2,3-d]pyrimidine derivatives have shown significant anticancer activity against a range of human cancer cell lines.[6]

The mechanism of anticancer action for many pyrimidine derivatives involves the inhibition of key enzymes in cellular signaling pathways, such as kinases.[1] The aminopyrimidine core, a close structural relative, is a bioisostere of the natural purine scaffold of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[1]

Table 1: Anticancer Activity of Representative Pyrimidine Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine Derivative | MCF-7 (Breast) | 6.22 ± 0.34 | [6] |

| Pyrido[2,3-d]pyrimidine Derivative | HepG2 (Liver) | 19.58 ± 1.06 | [6] |

| Thienopyrimidine Derivative | A549 (Lung) | 15.3 | [5] |

| Thienopyrimidine Derivative | MCF-7 (Breast) | 10.9 | [5] |

Antimicrobial Activity

Substituted pyrimidines have a long history as antimicrobial agents.[4] The variation of substituents on the pyrimidine nucleus can significantly impact their interaction with microbial targets.[4] For example, certain chalcone-substituted pyrimidines have shown appreciable activity against Gram-negative bacteria like E. coli.[7] The mode of action for some pyrimidine-based antibacterial agents involves the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[1]

Table 2: Antimicrobial Activity of Selected Pyrimidine Analogs

| Compound Type | Microorganism | Activity | Reference |

| Amino-pyrimidine derivative | E. coli (Gram -ve) | Appreciable | [7] |

| Amino-pyrimidine derivative | S. aureus (Gram +ve) | No inhibition | [7] |

| Thiophenyl-pyrimidine derivative | MRSA (Gram +ve) | Potent | [8] |

Kinase Inhibition: A Privileged Scaffold

The aminopyrimidine scaffold is considered a "privileged" structure in the design of kinase inhibitors.[1] Numerous approved kinase inhibitor drugs are based on this core structure. The ability of the pyrimidine ring to mimic the adenine ring of ATP allows for competitive inhibition at the kinase ATP-binding site.[1] The this compound scaffold serves as a versatile starting point for the synthesis of more complex kinase inhibitors.[1] For example, dasatinib, a potent dual Src/Abl kinase inhibitor, features a substituted aminopyrimidine core.[9]

Caption: Mechanism of competitive kinase inhibition by pyrimidine analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine ring. Key SAR insights include:

-

The 6-Chloro Group: The chlorine atom at the 6-position is a crucial feature. It not only contributes to the overall electronic properties of the molecule but also serves as a key reactive site for introducing various amine-containing fragments via nucleophilic aromatic substitution. This allows for the exploration of different chemical spaces and the optimization of interactions with the target protein.[10]

-

The 2-Methyl Group: The methyl group at the 2-position can influence the steric and electronic properties of the pyrimidine core. Modifications at this position can impact binding affinity and selectivity for different biological targets.

-

The 4-Carboxylate Group: The ethyl carboxylate group at the 4-position offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, which can introduce new hydrogen bonding interactions and alter the solubility and pharmacokinetic profile of the compound.

Experimental Protocols: A Guide to Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized analogs on cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the analogs against bacterial strains.

Step-by-Step Methodology:

-

Bacterial Culture: Bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium to a specific optical density.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition Assay (Radiometric Assay)

This protocol measures the ability of the analogs to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing the kinase, a substrate peptide or protein, and the test compound at various concentrations is prepared.

-

Reaction Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

-

Reaction Termination: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP.

-

Radioactivity Measurement: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value is then determined.[1]

Conclusion: Future Directions and Therapeutic Potential

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its analogs, coupled with the synthetic tractability of the core structure, make it an attractive target for further investigation in medicinal chemistry. Future research should focus on the synthesis and evaluation of a wider range of analogs to build a more comprehensive understanding of the structure-activity relationships. Optimization of the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their translation into clinical candidates. The continued exploration of this versatile pyrimidine scaffold holds significant promise for the discovery of new and effective treatments for a variety of diseases.

References

- Chandra, R., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- Desai, N. C., et al. (2014). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences.

- BenchChem. (2025). A Tale of Two Scaffolds: Ethyl 6-chloro-4-(methylamino)nicotinate vs. Aminopyrimidines in Kinase Inhibitor Design.

- BenchChem. (2025).